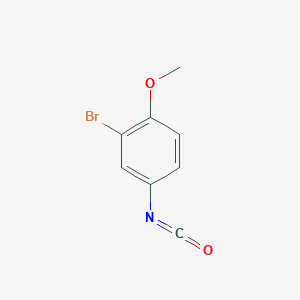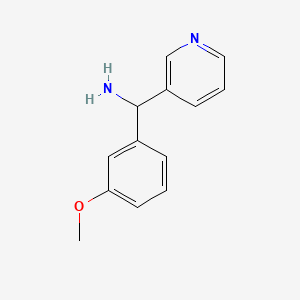
8-(2-chloroacetamido)naphthalene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(2-chloroacetamido)naphthalene-1-carboxylic acid is a versatile chemical compound with a unique molecular structure. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound boasts a molecular weight of 263.7 g/mol and a purity of at least 95% .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-chloroacetamido)naphthalene-1-carboxylic acid typically involves the reaction of naphthalene-1-carboxylic acid with 2-chloroacetamide under specific reaction conditions. The process may require the use of catalysts and solvents to facilitate the reaction and achieve high yields. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and application of the compound.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure consistency and high yield. The process may include steps such as purification, crystallization, and drying to obtain the final product with the desired purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
8-(2-chloroacetamido)naphthalene-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted naphthalene derivatives.
Applications De Recherche Scientifique
8-(2-chloroacetamido)naphthalene-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in biochemical assays and studies involving enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 8-(2-chloroacetamido)naphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-(2-bromoacetamido)naphthalene-1-carboxylic acid
- 8-(2-iodoacetamido)naphthalene-1-carboxylic acid
- 8-(2-fluoroacetamido)naphthalene-1-carboxylic acid
Uniqueness
8-(2-chloroacetamido)naphthalene-1-carboxylic acid is unique due to its specific chlorine substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 8-(2-chloroacetamido)naphthalene-1-carboxylic acid involves the introduction of a chloroacetamide group onto the naphthalene ring, followed by carboxylation of the resulting intermediate.", "Starting Materials": [ "Naphthalene", "2-chloroacetamide", "Sodium hydroxide", "Carbon dioxide", "Sulfuric acid", "Ethanol" ], "Reaction": [ "1. Naphthalene is reacted with 2-chloroacetamide in the presence of sodium hydroxide to form 8-(2-chloroacetamido)naphthalene.", "2. The resulting intermediate is then carboxylated using carbon dioxide in the presence of sulfuric acid.", "3. The carboxylation reaction is quenched with ethanol, and the product is isolated by filtration and purification." ] } | |
Numéro CAS |
565180-47-4 |
Formule moléculaire |
C13H10ClNO3 |
Poids moléculaire |
263.7 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine](/img/structure/B6144697.png)


![7,7-difluorobicyclo[4.1.0]heptan-2-one](/img/structure/B6144723.png)
![2-{4-oxo-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-5-yl}acetic acid](/img/structure/B6144742.png)
